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Abstract
This technical guide provides a comprehensive overview of the crystal structure of Samarium

Pentanickel (SmNi₅), an intermetallic compound of significant interest in materials science. This

document details the crystallographic parameters, atomic arrangement, and key interatomic

distances and angles. Furthermore, it outlines the standard experimental procedures for the

synthesis and structural characterization of SmNi₅, providing a foundational resource for

researchers in the field.

Introduction
Samarium-based intermetallic compounds have garnered considerable attention due to their

diverse and technologically important properties, including magnetic and hydrogen storage

applications. A thorough understanding of the crystal structure of these materials is paramount

as it fundamentally governs their physical and chemical behaviors. SmNi₅, a member of the

RENi₅ family (RE = Rare Earth element), serves as a prototypical example of the CaCu₅-type

structure, which is common among AB₅ intermetallic compounds. This guide aims to provide a

detailed technical examination of the crystal structure of SmNi₅.
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The SmNi₅ compound crystallizes in the hexagonal CaCu₅-type structure. This structure is

characterized by a high degree of symmetry and a specific arrangement of the constituent

samarium and nickel atoms.

Crystallographic Data
The fundamental crystallographic data for SmNi₅ has been determined through powder X-ray

diffraction studies. The key parameters are summarized in the table below for easy reference

and comparison.

Parameter Value

Crystal System Hexagonal

Space Group P6/mmm (No. 191)

Lattice Parameter, a 4.918 Å

Lattice Parameter, c 3.978 Å

c/a Ratio 0.809

Unit Cell Volume 84.13 Å³

Formula Units per Cell (Z) 1

Atomic Positions
Within the hexagonal unit cell defined by the P6/mmm space group, the samarium and nickel

atoms occupy specific high-symmetry Wyckoff positions. This precise atomic arrangement is

the basis of the CaCu₅-type structure.

Atom Wyckoff Position Fractional Coordinates

Sm 1a (0, 0, 0)

Ni1 2c (1/3, 2/3, 0)

Ni2 3g (1/2, 0, 1/2)
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Interatomic Distances and Bond Angles
The arrangement of atoms in the SmNi₅ crystal lattice results in a set of characteristic

interatomic distances and coordination environments. These distances are crucial for

understanding the bonding and potential for interstitial atom accommodation, such as

hydrogen. The primary bond lengths and angles are calculated from the lattice parameters and

atomic positions and are presented below.

Interatomic Distances (Å):

Bond Distance (Å)

Sm - Ni1 2.840

Sm - Ni2 2.839

Ni1 - Ni1 2.840

Ni1 - Ni2 2.459

Ni2 - Ni2 2.459

Key Bond Angles (°):

Angle Value (°)

Ni1 - Sm - Ni1 60.0

Ni2 - Sm - Ni2 90.0

Sm - Ni1 - Ni2 30.0

Ni1 - Ni2 - Ni1 120.0

Sm - Ni2 - Sm 180.0

Experimental Protocols
The synthesis and structural characterization of SmNi₅ are critical steps in obtaining high-

quality material for research and application. The following sections provide detailed
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methodologies for these key experiments.

Synthesis of SmNi₅ by Arc Melting
Arc melting is a standard and effective method for synthesizing intermetallic compounds from

their constituent elements.

Methodology:

Stoichiometric Weighing: High-purity samarium (Sm, >99.9%) and nickel (Ni, >99.95%) are

weighed in a 1:5 atomic ratio. A slight excess of samarium (e.g., 2-3 wt%) is often added to

compensate for its higher vapor pressure and potential loss during melting.

Furnace Preparation: The arc melting furnace chamber is evacuated to a high vacuum (<

10⁻⁴ mbar) and subsequently backfilled with a high-purity inert gas, typically argon. This

process is repeated several times to ensure a clean, oxygen-free atmosphere.

Melting: The weighed elements are placed on a water-cooled copper hearth within the

furnace. An electric arc is initiated between a non-consumable tungsten electrode and the

sample, causing the elements to melt and coalesce.

Homogenization: To ensure compositional homogeneity, the resulting ingot is flipped and re-

melted multiple times (typically 3-5 times).

Annealing (Optional): For improved homogeneity and to relieve internal stresses, the as-cast

ingot may be sealed in an evacuated quartz tube and annealed at an elevated temperature

(e.g., 800-1000 °C) for an extended period (e.g., several days to a week), followed by

quenching in cold water.

Crystal Structure Characterization by Powder X-ray
Diffraction (XRD)
Powder X-ray diffraction is the primary technique used to determine the crystal structure, lattice

parameters, and phase purity of SmNi₅.

Methodology:
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Sample Preparation: A small portion of the synthesized SmNi₅ ingot is crushed into a fine

powder using an agate mortar and pestle. The powder is typically sieved to ensure a uniform

particle size, which helps to minimize preferred orientation effects.

Data Collection: The powdered sample is mounted on a sample holder and placed in a

powder diffractometer. A monochromatic X-ray beam (commonly Cu Kα radiation, λ = 1.5406

Å) is directed at the sample. The diffracted X-rays are recorded by a detector as a function of

the diffraction angle (2θ). The 2θ range is typically scanned from 20° to 100° with a small

step size (e.g., 0.02°).

Phase Identification: The resulting diffraction pattern is compared with standard diffraction

databases (e.g., the Powder Diffraction File™) to confirm the formation of the SmNi₅ phase

and to identify any impurity phases.

Rietveld Refinement: For a precise determination of the crystal structure parameters, a

Rietveld refinement of the powder diffraction data is performed using specialized software

(e.g., GSAS, FullProf). This method involves fitting a calculated diffraction pattern, based on

a structural model, to the experimental data. The refinement process optimizes various

parameters, including:

Lattice parameters (a and c)

Atomic coordinates

Peak profile parameters (shape and width)

Background parameters

Preferred orientation parameters (if necessary)

Data Analysis: The quality of the Rietveld fit is assessed using agreement indices such as

Rwp (weighted profile R-factor) and χ² (goodness of fit). A successful refinement provides

accurate values for the lattice parameters and atomic positions, from which bond lengths and

angles can be calculated.

Visualizations
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To better illustrate the workflow and relationships in the study of the SmNi₅ crystal structure, the

following diagrams are provided.
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Click to download full resolution via product page

Caption: Experimental workflow for the synthesis and structural characterization of SmNi₅.

Conclusion
This technical guide has provided a detailed overview of the crystal structure of SmNi₅, a

compound with the hexagonal CaCu₅-type structure. The quantitative crystallographic data,

including lattice parameters, atomic positions, and interatomic distances, have been presented

in a clear and accessible format. Furthermore, detailed experimental protocols for the synthesis

via arc melting and structural characterization using powder X-ray diffraction with Rietveld

refinement have been outlined. This guide serves as a valuable resource for researchers and

professionals engaged in the study and application of rare earth-based intermetallic

compounds.

To cite this document: BenchChem. [An In-Depth Technical Guide to the Crystal Structure of
SmNi₅ Compounds]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15486580#crystal-structure-of-smni5-compounds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b15486580?utm_src=pdf-body-img
https://www.benchchem.com/product/b15486580#crystal-structure-of-smni5-compounds
https://www.benchchem.com/product/b15486580#crystal-structure-of-smni5-compounds
https://www.benchchem.com/product/b15486580#crystal-structure-of-smni5-compounds
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15486580?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15486580?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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